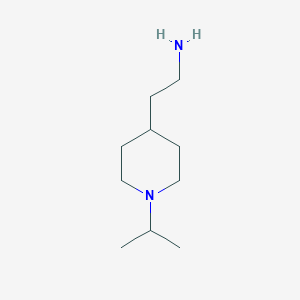

2-(1-Isopropylpiperidin-4-yl)ethanamine

Description

2-(1-Isopropylpiperidin-4-yl)ethanamine is a secondary amine derivative featuring a piperidine ring substituted with an isopropyl group at the 1-position and an ethanamine side chain at the 4-position. This structure imparts unique physicochemical properties, including moderate lipophilicity (predicted LogP ~1.5–2.0) and a molecular weight of approximately 184.3 g/mol, which may influence its pharmacokinetic behavior, such as blood-brain barrier permeability and receptor binding affinity.

Properties

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12-7-4-10(3-6-11)5-8-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNKNYOIYZJMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616564 | |

| Record name | 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-59-1 | |

| Record name | 1-(1-Methylethyl)-4-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Piperidine Derivatives

The most widely reported method involves alkylation of 4-piperidone or its derivatives. In a typical procedure, 4-piperidone is reacted with isopropyl bromide under basic conditions to form 1-isopropylpiperidin-4-one. This intermediate undergoes reductive amination with ethylamine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of palladium on carbon (Pd/C).

Reaction conditions:

Reductive Amination of 4-Piperidone

An alternative one-pot synthesis involves reductive amination of 4-piperidone with isopropylamine and ethylamine. This method employs lithium aluminium hydride (LiAlH4) as a reducing agent in anhydrous tetrahydrofuran (THF).

Key steps:

-

Condensation of 4-piperidone with isopropylamine to form a Schiff base.

-

Reduction with LiAlH4 to yield 1-isopropylpiperidin-4-amine.

-

Subsequent alkylation with ethylamine derivatives.

Alternative Synthetic Pathways

Catalytic Hydrogenation of Tetrahydropyridin-4-ylidene Salts

A patent (EP 3666757 A1) describes the reduction of tetrahydropyridin-4-ylidene ammonium salts using lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). This method avoids intermediate isolation, improving throughput:

Procedure:

-

Synthesize the tetrahydropyridin-4-ylidene salt via S-methylation and aminolysis.

-

Reduce the salt at 0–5°C in THF.

-

Acidic workup to isolate the piperidin-4-one intermediate.

Advantages:

Enzymatic Resolution

Recent advances utilize lipase-catalyzed resolution to enantioselectively produce (R)- and (S)-isomers. Candida antarctica lipase B (CAL-B) in ionic liquids achieves enantiomeric excess (ee) >90% for pharmaceutical applications.

Conditions:

Industrial Production Methods

Continuous-Flow Synthesis

Industrial protocols emphasize continuous-flow reactors for enhanced safety and yield. A representative process includes:

-

Alkylation module: Mix 4-piperidone and isopropyl bromide in a microreactor (residence time: 2–5 min).

-

Reductive amination module: Introduce ethylamine and H2/Pd/C in a packed-bed reactor (60°C, 10 bar).

-

Purification: In-line distillation removes unreacted amines.

Key metrics:

Crystallization Optimization

Final purification employs anti-solvent crystallization using heptane or methyl tert-butyl ether (MTBE). Crystal polymorphism is controlled via cooling rates (0.5–1°C/min), yielding needle-shaped crystals with uniform particle size (50–100 µm).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Classical alkylation | 68–75 | 97–98 | Moderate | 120–150 |

| Reductive amination | 72–85 | 98–99 | High | 90–110 |

| Catalytic hydrogenation | 80–92 | ≥98 | High | 150–180 |

| Continuous-flow | 85–90 | 99.5 | Very high | 70–90 |

Table 1. Comparison of synthetic routes for this compound.

Challenges and Optimization Strategies

Byproduct Formation

Side products like 1-isopropylpiperidine (5–10%) arise from over-alkylation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropylpiperidin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, solvents like ether or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted piperidine derivatives .

Scientific Research Applications

2-(1-Isopropylpiperidin-4-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Isopropylpiperidin-4-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . For example, it may influence neurotransmitter systems by binding to specific receptors in the brain, affecting signal transduction pathways . Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-(1-Isopropylpiperidin-4-yl)ethanamine and its analogs:

Key Structural and Functional Insights:

For example, NBOMe compounds (e.g., 25I-NBOMe) demonstrate that bulky substituents (e.g., iodophenyl) enhance 5-HT2A affinity but also toxicity . The ethanamine side chain in piperidine derivatives is critical for interactions with amine-binding receptors, such as serotonin or dopamine receptors, though specific data for the isopropyl variant remain speculative .

Physicochemical Properties :

- The isopropyl group raises LogP compared to the methyl analog (~2.0 vs. ~1.5), suggesting improved membrane permeability but reduced aqueous solubility. This trade-off may influence its utility in drug design .

- In contrast, Ethyl 2-(piperidin-4-yl)acetate ’s ester group improves metabolic stability, making it a preferred intermediate for prodrug synthesis .

However, structurally related NBOMe compounds highlight the risks of improper substitutions, which can lead to receptor overactivation and life-threatening effects .

Research and Industrial Applications :

- The methyl-substituted analog is widely used in pharmaceutical synthesis (e.g., for receptor modulators), whereas the isopropyl variant’s applications are less documented but may include niche roles in CNS drug development .

Biological Activity

2-(1-Isopropylpiperidin-4-yl)ethanamine, a heterocyclic amine with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

The compound is synthesized primarily through the alkylation of piperidine derivatives with appropriate alkylating agents. A common method involves the reaction of 4-piperidone with isopropyl bromide, followed by reductive amination with ethylamine. The resulting product has a molecular weight of 170.30 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. It can act as a ligand, modulating the activity of these targets and influencing several biochemical pathways. This modulation is crucial in the context of pharmacological applications, particularly in the central nervous system (CNS).

Pharmacological Applications

Study 1: Neuropharmacological Effects

A study evaluated the effects of a related compound on dopamine receptor modulation. Results indicated that compounds similar to this compound could enhance dopaminergic signaling, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia .

Study 2: Anticancer Properties

In vitro studies demonstrated that a derivative of this compound significantly inhibited the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(1-Ethylpiperidin-4-yl)ethanamine | Ethyl-substituted piperidine | CNS activity; potential antidepressant |

| 2-(1-Cyclopentylpiperidin-4-yl)ethanamine | Cyclopentane-substituted piperidine | Anticancer properties |

| 2-(1-Isobutylpiperidin-4-yl)ethanamine | Isobutyl-substituted piperidine | Neuroprotective effects |

Q & A

Q. What are the recommended synthetic routes for 2-(1-isopropylpiperidin-4-yl)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via reductive amination of 4-piperidone derivatives using isopropylamine as the alkylating agent. Sodium cyanoborohydride or hydrogen gas with a palladium catalyst (e.g., Pd/C) under controlled pH (4–6) are common reducing agents . Yield optimization requires strict temperature control (20–40°C) and inert atmospheres to prevent oxidation. Impurities like N-oxides or halogenated by-products may form if oxidizing agents or halide-containing solvents are present . Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane) or recrystallization improves purity.

Q. How is this compound characterized analytically to confirm structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for verifying the isopropyl and ethanamine substituents. Key signals include:

- ¹H NMR : δ 1.0–1.2 ppm (isopropyl CH₃), 2.4–3.0 ppm (piperidine CH₂ and ethanamine NH₂).

- ¹³C NMR : δ 45–50 ppm (piperidine C-N), 20–25 ppm (isopropyl CH₃).

Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (C₁₀H₂₂N₂, MW: 170.3 g/mol). High-resolution MS (HRMS) distinguishes isotopic patterns. X-ray crystallography resolves stereochemistry if crystalline derivatives are obtained .

Q. What are the primary research applications of this compound in biological systems?

Methodological Answer: The compound serves as:

- Ligand in receptor-binding assays : Its piperidine core and isopropyl group mimic natural alkaloids, enabling studies on G protein-coupled receptors (GPCRs) like dopamine or serotonin receptors .

- Enzyme inhibitor scaffold : Modifications at the ethanamine group (e.g., acetylation) can target acetylcholinesterase or monoamine oxidases .

- CNS drug precursor : Structural analogs are explored for blood-brain barrier permeability in neurodegenerative disease models .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence the compound’s interaction with biological targets?

Methodological Answer: The isopropyl group introduces steric hindrance, reducing nonspecific binding while enhancing selectivity for hydrophobic binding pockets (e.g., in kinases or GPCRs). Computational docking (AutoDock Vina, Schrödinger Suite) paired with mutagenesis studies (e.g., alanine scanning) identifies critical residues. For example:

- Substituting isopropyl with cyclopentyl () increases lipophilicity but reduces solubility, altering pharmacokinetics.

- Hammett σ constants quantify electronic effects; the isopropyl group’s inductive (+I) effect stabilizes protonated amines at physiological pH, enhancing receptor affinity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer: Contradictions often arise from:

- Synthetic impurities : By-products like N-oxides () may exhibit off-target activity. Validate purity via HPLC (>95%) and LC-MS.

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Solvent effects : DMSO concentration >1% may denature proteins. Use low-detergent buffers (e.g., 0.01% Tween-20) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Deuterium labeling : Replace labile hydrogens (e.g., ethanamine NH₂) with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Acetylate the ethanamine group to enhance oral bioavailability; hydrolysis in vivo regenerates the active form.

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to identify metabolic hotspots .

Q. How does the hydrochloride salt form (e.g., dihydrochloride) affect physicochemical properties?

Methodological Answer: The dihydrochloride salt improves aqueous solubility (critical for in vivo dosing) but may alter crystallization behavior. Key analyses:

- Thermogravimetric analysis (TGA) : Measures water content and decomposition temperature.

- Powder X-ray diffraction (PXRD) : Confirms salt formation vs. free base.

- Solubility assays : Compare pH-dependent solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with varying N-alkyl groups (ethyl, cyclopentyl) and ethanamine chain lengths.

- Bioisosteric replacements : Substitute piperidine with morpholine () to assess ring size impact.

- High-throughput screening (HTS) : Test 10 µM–100 nM concentrations in target-specific assays (e.g., radioligand binding).

- QSAR modeling : Use MOE or ChemAxon to correlate logP, polar surface area (PSA), and IC₅₀ values .

Q. What analytical methods quantify the compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 171.2 → 98.1 (quantifier) and 171.2 → 56.1 (qualifier).

- Sample preparation : Plasma proteins are precipitated with acetonitrile (1:4 v/v), followed by SPE cleanup (Oasis HLB cartridges) .

Safety & Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.

- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite.

- Toxicity screening : Conduct Ames test (mutagenicity) and acute toxicity in rodents (LD₅₀ determination) before in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.